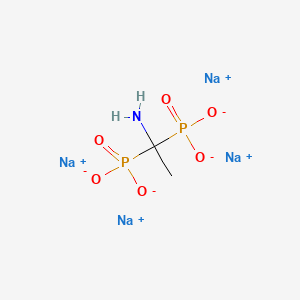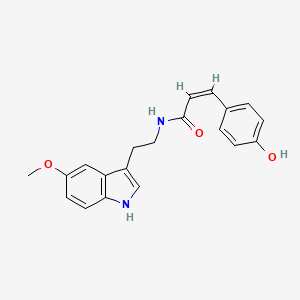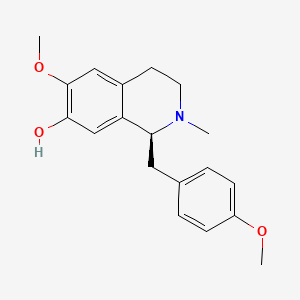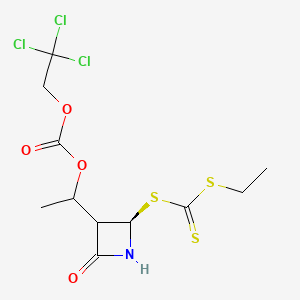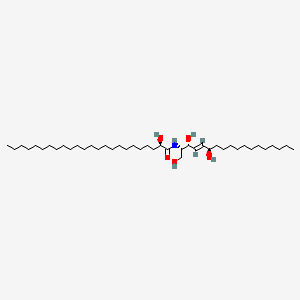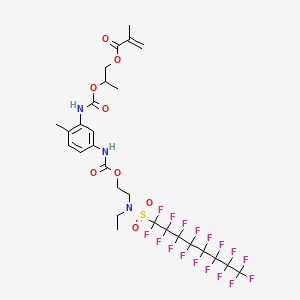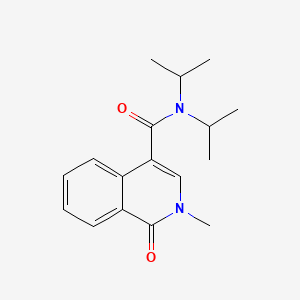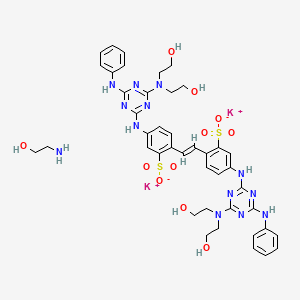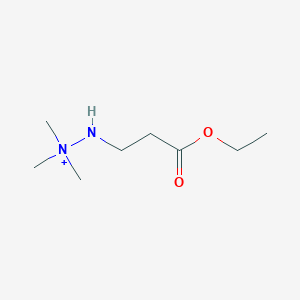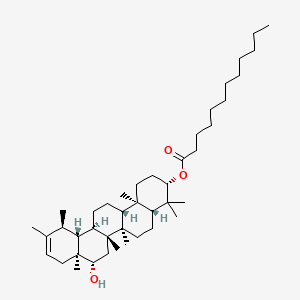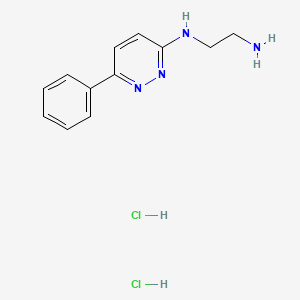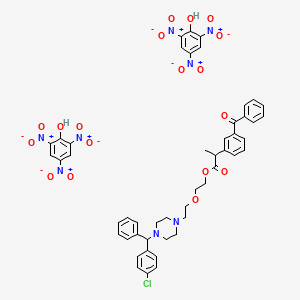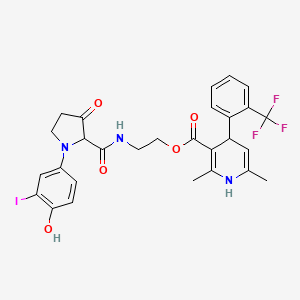
Iodipin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iodipin is a compound primarily used in medical applications, particularly in the field of radiology. It is an iodinated contrast agent that enhances the visibility of internal structures in imaging techniques such as X-rays and CT scans. The compound’s high iodine content allows it to effectively block X-rays, providing clear and detailed images of organs and tissues.
准备方法
Synthetic Routes and Reaction Conditions
Iodipin is synthesized through the iodination of organic compounds. The process typically involves the reaction of iodine with an organic substrate in the presence of an oxidizing agent. Common oxidizing agents used in this process include hydrogen peroxide and sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the formation of the desired iodinated product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale iodination reactions. The process begins with the preparation of the organic substrate, which is then reacted with iodine and an oxidizing agent in a reactor. The reaction mixture is continuously stirred and maintained at a specific temperature to optimize the yield of this compound. After the reaction is complete, the product is purified through filtration and crystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
Iodipin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iodinated derivatives.
Reduction: The compound can be reduced to remove iodine atoms, resulting in deiodinated products.
Substitution: Iodine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Iodinated derivatives with higher oxidation states.
Reduction: Deiodinated products with fewer iodine atoms.
Substitution: Compounds with different halogens or functional groups replacing iodine.
科学研究应用
Iodipin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into molecules.
Biology: Employed in imaging techniques to study the structure and function of biological tissues.
Medicine: Utilized as a contrast agent in radiology to enhance the visibility of internal organs and tissues.
Industry: Applied in the production of iodinated compounds for various industrial applications.
作用机制
The mechanism of action of iodipin involves its ability to block X-rays due to its high iodine content. When administered to a patient, this compound is distributed throughout the body and accumulates in specific tissues. The iodine atoms in this compound absorb X-rays, preventing them from passing through the tissue. This creates a contrast between the this compound-containing tissues and the surrounding structures, allowing for clear and detailed imaging.
相似化合物的比较
Similar Compounds
Iodipamide: Another iodinated contrast agent used in radiology.
Iodixanol: A non-ionic, water-soluble iodinated contrast agent.
Iohexol: A widely used iodinated contrast agent for various imaging techniques.
Uniqueness of Iodipin
This compound is unique due to its specific chemical structure and high iodine content, which provide excellent contrast enhancement in imaging techniques. Compared to other iodinated contrast agents, this compound offers superior image quality and is particularly effective in visualizing fine details in tissues and organs.
属性
CAS 编号 |
8049-96-5 |
|---|---|
分子式 |
C28H27F3IN3O5 |
分子量 |
669.4 g/mol |
IUPAC 名称 |
2-[[1-(4-hydroxy-3-iodophenyl)-3-oxopyrrolidine-2-carbonyl]amino]ethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C28H27F3IN3O5/c1-15-13-19(18-5-3-4-6-20(18)28(29,30)31)24(16(2)34-15)27(39)40-12-10-33-26(38)25-23(37)9-11-35(25)17-7-8-22(36)21(32)14-17/h3-8,13-14,19,25,34,36H,9-12H2,1-2H3,(H,33,38) |
InChI 键 |
LLXOATMJZSVSII-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(C(=C(N1)C)C(=O)OCCNC(=O)C2C(=O)CCN2C3=CC(=C(C=C3)O)I)C4=CC=CC=C4C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


